molecular formula C12H15FN2O B13527840 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde

4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde

Katalognummer: B13527840
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: JHKRCTTUCCRSSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

    Oxidation: 4-Fluoro-2-(piperazin-1-ylmethyl)benzoic acid.

    Reduction: 4-Fluoro-2-(piperazin-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde
  • 4-Fluoro-2-(piperazin-1-ylmethyl)benzonitrile
  • 4-Fluoro-2-(piperazin-1-ylmethyl)benzyl alcohol

Uniqueness: 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a piperazine ring can influence its reactivity and interactions with other molecules, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C12H15FN2O

Molekulargewicht

222.26 g/mol

IUPAC-Name

4-fluoro-2-(piperazin-1-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H15FN2O/c13-12-2-1-10(9-16)11(7-12)8-15-5-3-14-4-6-15/h1-2,7,9,14H,3-6,8H2

InChI-Schlüssel

JHKRCTTUCCRSSR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.